molecular formula C10H15NO2 B1422509 Methoxy[1-(2-methoxyphenyl)ethyl]amine CAS No. 1268256-96-7

Methoxy[1-(2-methoxyphenyl)ethyl]amine

Cat. No.: B1422509
CAS No.: 1268256-96-7
M. Wt: 181.23 g/mol
InChI Key: DEJLWHIEZWFOCS-UHFFFAOYSA-N
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Description

Methoxy[1-(2-methoxyphenyl)ethyl]amine is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is supplied for research and development purposes and is strictly designated For Research Use Only. This compound is not intended for diagnostic or therapeutic applications. The structural motif of this amine, featuring a methoxy-substituted phenyl ring, suggests potential utility in medicinal chemistry and pharmacology research. Derivatives of structurally similar methoxyphenyl compounds have been investigated as potential ligands for receptors such as the 5-HT1A receptor, indicating this compound could serve as a valuable chiral building block or precursor in developing radiologands for imaging or other bioactive molecules . Furthermore, some methoxyphenolic compounds have demonstrated anti-inflammatory properties in studies involving human airway cells, hinting at a broader research application for this chemical class in investigating inflammatory pathways . Researchers can utilize this material as a synthetic intermediate to explore new chemical entities or to study structure-activity relationships.

Properties

IUPAC Name

N-methoxy-1-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(11-13-3)9-6-4-5-7-10(9)12-2/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJLWHIEZWFOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Methoxyphenylacetone

One prevalent method involves the reductive amination of 2-methoxyacetophenone with ammonia or primary amines under catalytic hydrogenation conditions:

  • Reaction setup: 2-methoxyacetophenone is reacted with ammonia or an amine source in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C).
  • Conditions: Elevated hydrogen pressure (typically 35-50 psi) and moderate temperature (35-55°C) for 10-12 hours.
  • Mechanism: The carbonyl group is converted to an imine intermediate, which is subsequently reduced to the corresponding amine.

This approach yields the target amine with good stereochemical control when chiral amines or auxiliaries are employed in the initial step.

Reduction of 2-Methoxyphenylacetonitrile

An alternative route uses the reduction of 2-methoxyphenylacetonitrile with strong hydride reducing agents:

  • Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of methylamine or ammonia.
  • Procedure: The nitrile group is reduced directly to the primary amine.
  • Considerations: Careful control of temperature and stoichiometry is essential to prevent over-reduction or side reactions.

This method is widely used in laboratory-scale synthesis due to its straightforward approach and relatively high yields.

Detailed Process Example from Patent Literature

A patent describing the synthesis of related methoxyphenylethylamines provides a multi-step process involving imine formation and catalytic hydrogenation:

Step Description Reagents/Conditions Outcome
(a) Formation of imine intermediate 2-methoxyacetophenone + chiral amine (e.g., (S)-(-)-α-methylbenzylamine), reflux in toluene with p-toluenesulfonic acid, Dean-Stark trap for azeotropic water removal Imine intermediate isolated as syrup
(b) Catalytic hydrogenation of imine Pd/C catalyst, hydrogen atmosphere, 35-40°C, 10-12 hrs Reduction to chiral amine salt
(c) Free base isolation and salt formation Base extraction, crystallization with HCl in isopropanol Pure hydrochloride salt of Methoxyphenylethylamine with high chiral purity

This method achieves high enantiomeric purity (up to 100% by HPLC) and reproducible yields, making it suitable for pharmaceutical-grade synthesis.

Industrial Scale Production Considerations

Industrial synthesis favors catalytic hydrogenation routes due to scalability and environmental considerations:

  • Use of Pd/C or Raney nickel catalysts for nitrile or imine reduction.
  • Continuous flow reactors to optimize hydrogenation efficiency.
  • Control of pH and temperature to minimize side reactions and ensure product purity.
  • Isolation of amine salts (hydrochloride or p-toluenesulfonate) to facilitate crystallization and purification.

These methods balance cost-effectiveness with product quality for large-scale manufacture.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Reductive Amination 2-Methoxyacetophenone Pd/C, H2, ammonia or amine 35-55°C, 10-12 hrs, hydrogen atmosphere High stereoselectivity, scalable Requires hydrogenation setup
Nitrile Reduction 2-Methoxyphenylacetonitrile LiAlH4 or NaBH4 Anhydrous solvents, low temp control Simple lab procedure, high yield Sensitive reagents, less scalable
Imine Formation + Hydrogenation 2-Methoxyacetophenone + chiral amine p-Toluenesulfonic acid, Pd/C, H2 Reflux, Dean-Stark, 35-40°C, 10-12 hrs High chiral purity, well-documented Multi-step, longer reaction time

Analytical and Characterization Data

  • Chiral Purity: Achieved up to 100% enantiomeric excess via chiral HPLC.
  • Melting Point: Hydrochloride salts typically melt around 178-180°C.
  • IR Spectra: Characteristic NH stretching (~3360 cm⁻¹), aromatic C-H, and methoxy C-O stretches (~1240 cm⁻¹).
  • NMR and Mass Spectrometry: Confirm structure and substitution pattern.

These analytical data confirm the identity and purity of the synthesized Methoxy[1-(2-methoxyphenyl)ethyl]amine.

Chemical Reactions Analysis

Types of Reactions

Methoxy[1-(2-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methoxy[1-(2-methoxyphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in neurotransmitter modulation and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methoxy[1-(2-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with varying substituents on the aromatic ring exhibit distinct electronic and steric effects:

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key NMR Shifts (¹H, δ ppm) Source
N-[1-(4-Chlorophenyl)ethyl]-(2-methoxyphenyl)amine (9b) 4-Cl, 2-OCH₃ 95 113.3–114.1 7.34 (d, J=8.5 Hz, aromatic H)
N-(2-Methoxyphenyl)-[1-(4-CF₃-phenyl)ethylidene]amine (10a) 4-CF₃, 2-OCH₃ 34 N/A -114.4 (¹⁹F NMR, CF₃)
Methoxy[1-(2-methoxyphenyl)ethyl]amine 2-OCH₃, N-OCH₃ N/A N/A Inferred: ~3.3 (OCH₃), 6.8–7.2 (aromatic H)

Key Findings :

  • Electron-withdrawing groups (e.g., 4-Cl, 4-CF₃) reduce electron density on the aromatic ring, leading to downfield shifts in NMR signals compared to methoxy-substituted analogs .
  • The 4-CF₃ substituent in 10a lowers yield (34%) due to steric hindrance during imine formation .

Amine Substituent Variations

Substituents on the nitrogen atom influence basicity, reactivity, and pharmacological activity:

Compound Name Amine Substituent Key Properties Source
2-Methoxyamphetamine hydrochloride α-CH₃, NH₂ Serotonin receptor affinity (Ki = 12 nM)
(2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine 2-Ethoxyethyl Boiling point: Not reported
N-(2-Methoxyethyl)methylamine 2-Methoxyethyl Used as a polar aprotic solvent

Key Findings :

  • Bulky substituents (e.g., 2-ethoxyethyl in ) reduce amine basicity and alter solubility in nonpolar solvents.
  • Methoxy groups on the amine (e.g., N-OCH₃ in the target compound) may enhance hydrogen-bonding capacity compared to methyl or ethyl substituents.

Structural Isomers and Analogues

Positional isomerism and chain length significantly impact properties:

Compound Name Structure Difference Application/Activity Source
1-(3-Methoxyphenyl)-N,N-dimethyl ethanamine 3-OCH₃ vs. 2-OCH₃ Intermediate in Rivastigmine synthesis
4-MA-NBOMe Propan-2-yl chain, 4-CH₃ Psychoactive designer drug

Key Findings :

  • 3-Methoxy isomers () exhibit lower steric hindrance than 2-methoxy analogs, favoring higher synthetic yields.
  • Extended alkyl chains (e.g., propan-2-yl in 4-MA-NBOMe) enhance lipophilicity and blood-brain barrier penetration .

Physicochemical and Spectroscopic Properties

Comparative data for selected compounds:

Compound Name HRMS (m/z) HPLC Retention Time (min) Optical Activity ([α]D)
(–)-N-[1-(4-Chlorophenyl)ethyl]-(2-methoxyphenyl)amine (9b) 276.1023 (M+H⁺) 12.3 -34.8 (CHCl₃)
2-Methoxyamphetamine hydrochloride 185.1310 (M+H⁺) 8.7 Not reported

Key Findings :

  • Chiral centers (e.g., in 9b) result in high enantiomeric excess (97% ee) and optical activity, critical for receptor selectivity .
  • Methoxy groups increase molecular weight and polarity, affecting HPLC retention times.

Biological Activity

Methoxy[1-(2-methoxyphenyl)ethyl]amine, also known as 2-Methoxy-N-(2-methoxyphenyl)ethanamine, is an organic compound featuring an amine functional group and a methoxy-substituted phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including relevant data, case studies, and research findings.

Key Properties

  • Molecular Formula : C10H15NO2
  • Molecular Weight : 181.24 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Neurotransmitter Interaction

Research indicates that compounds with similar structures to this compound may interact with neurotransmitter systems, particularly serotonin receptors. Preliminary studies suggest potential agonistic or antagonistic effects on these receptors, which could influence mood and behavior.

Antimicrobial Activity

A comparative study evaluated the antimicrobial properties of various amine derivatives, including this compound. The results indicated that this compound exhibits moderate antibacterial activity against specific strains of bacteria, as summarized in Table 1.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus25 µg/mL
Control CompoundE. coli100 µg/mL

Cytotoxicity Evaluation

In vitro studies on the cytotoxic effects of this compound revealed low toxicity against human cell lines. The IC50 values were determined through MTT assays, indicating its potential safety profile for therapeutic applications.

Cell Line IC50 (µM)
MDA-MB-231 (Breast Cancer)>100
PC3 (Prostate Cancer)>100
Normal Human Cells>100

Case Study 1: Antidepressant Potential

A study investigated the antidepressant-like effects of this compound in rodent models. The compound was administered at varying doses, and behavioral assays indicated a significant reduction in depressive-like behaviors compared to control groups.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against a panel of bacterial and fungal strains. The compound demonstrated promising antifungal activity, particularly against Candida species, suggesting its potential as a therapeutic agent for fungal infections.

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems and direct interaction with microbial cell membranes. Its methoxy groups may enhance lipophilicity, facilitating membrane penetration and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Methoxy[1-(2-methoxyphenyl)ethyl]amine?

  • Methodological Answer : The compound can be synthesized via asymmetric hydrogenation using iridium catalysts with monodentate phosphoramidite ligands. For example, similar N-aryl imines (e.g., (–)-N-[1-(4-Chlorophenyl)ethyl]-(2-methoxyphenyl)amine) were hydrogenated at 40°C under 50 bar H₂ pressure, achieving 95% yield and 97% enantiomeric excess (ee) . Key parameters include:

  • Catalyst: [Ir(COD)Cl]₂ with chiral phosphoramidite ligands.
  • Solvent: Toluene or dichloromethane.
  • Temperature: 25–40°C.
  • Post-reduction workup: Column chromatography for purification.

Q. How can NMR and HPLC be used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions. For example, in (–)-N-[1-(4-Chlorophenyl)ethyl]-(2-methoxyphenyl)amine, aromatic protons appear at δ 6.8–7.3 ppm, while the methoxy group resonates at δ 3.8 ppm .
  • HPLC with Chiral Columns : Use Chiralpak AD-H or OD-H columns (hexane/isopropanol eluent) to determine enantiopurity. Retention times and peak area ratios (e.g., 97% ee) validate stereochemical integrity .

Q. What safety protocols are critical for handling this compound derivatives?

  • Methodological Answer :

  • PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Waste Disposal : Segregate waste and collaborate with certified hazardous waste handlers, as recommended for structurally similar amines like Methoxyphenamine hydrochloride .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using chiral catalysts?

  • Methodological Answer : Chiral dinaphtho-dioxaphosphepin ligands (e.g., N,N-Bis[1-(2-methoxyphenyl)ethyl]dinaphtho-dioxaphosphepin-4-amine) enable >98% ee in asymmetric hydrogenations. Key factors include:

  • Ligand Design : Rigid dinaphtho backbones enhance stereocontrol.
  • Catalyst Loading : 0.5–2 mol% Ir achieves high turnover numbers.
  • Temperature Control : Lower temperatures (e.g., –20°C) minimize racemization .

Q. How can conflicting NMR or HPLC data from different synthetic batches be resolved?

  • Methodological Answer :

  • Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.
  • Impurity Profiling : Use HRMS to detect byproducts (e.g., unreacted imines or oxidized intermediates). For example, discrepancies in ee% may arise from residual chiral ligands, detectable via ICP-MS .
  • Cross-Validation : Combine HPLC with polarimetry ([α]D measurements) to confirm stereochemistry .

Q. What strategies mitigate stability issues during storage of this compound?

  • Methodological Answer :

  • Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed vials at –20°C, as demonstrated for moisture-sensitive dinaphtho-dioxaphosphepin catalysts .
  • Light Protection : Amber glassware prevents photodegradation of the methoxy group, which is prone to oxidation under UV light .

Q. How can this compound be functionalized for pharmacological studies?

  • Methodological Answer :

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in dry THF to form amides.
  • Reductive Alkylation : Use NaBH₃CN to introduce alkyl groups at the amine site.
  • Metal-Catalyzed Coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids modifies the phenyl ring .

Analytical and Mechanistic Questions

Q. What mechanistic insights explain the reactivity of this compound in hydrogenation reactions?

  • Methodological Answer : DFT studies suggest that the methoxy group stabilizes the transition state via π-stacking with the catalyst’s aryl ligands. The ortho-methoxy substituent also sterically hinders non-productive binding, enhancing enantioselectivity .

Q. How can trace impurities (e.g., regioisomers) be quantified in this compound?

  • Methodological Answer :

  • GC-MS with Derivatization : Convert amines to trifluoroacetyl derivatives for enhanced sensitivity.
  • 2D NMR (COSY/NOESY) : Identify regioisomers through cross-peak correlations, as applied to related biphenylamine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxy[1-(2-methoxyphenyl)ethyl]amine
Reactant of Route 2
Methoxy[1-(2-methoxyphenyl)ethyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.